molecular formula C8H10ClNO3 B2988173 Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride CAS No. 2375268-94-1

Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride

Cat. No.: B2988173
CAS No.: 2375268-94-1
M. Wt: 203.62
InChI Key: AYVDMHXEHRCKCJ-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxypyridin-3-yl)acetate hydrochloride is a pyridine derivative featuring a hydroxyl group at the 5-position of the pyridine ring, an acetate ester moiety at the 2-position, and a hydrochloride salt. Its molecular formula is C₈H₉NO₃·HCl (calculated based on structural analogs in and ). The compound’s SMILES notation is COC(=O)C(C1=CN=CC=C1)O.Cl, highlighting the ester linkage and hydroxyl substitution . This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and ester functionality, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)3-6-2-7(10)5-9-4-6;/h2,4-5,10H,3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVDMHXEHRCKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CN=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate biochemical pathways by acting as an inhibitor or activator, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and experimental conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Position and Type of Substituents
  • 2-(4-Chloropyridin-2-yl)acetic Acid Hydrochloride (Similarity: 0.85, CAS 1688656-71-4): This compound substitutes chlorine at the 4-position of the pyridine ring and lacks the hydroxyl group.
  • 2-(5-Methoxypyridin-2-yl)acetic Acid Hydrochloride (CAS 1798730-78-5):
    The methoxy group at the 5-position (vs. hydroxyl in the target) introduces greater lipophilicity and electron-donating effects, which may alter metabolic stability and receptor binding in biological systems. Its molecular weight (203.62 g/mol) is slightly higher due to the methoxy group .

Methyl vs. Hydroxyl Substitutions
  • 2-(5-Methylpyridin-2-yl)acetic Acid Hydrochloride (Similarity: 0.79, CAS 1201194-56-0):
    A methyl group at the 5-position replaces the hydroxyl group, significantly increasing hydrophobicity. This substitution reduces hydrogen-bonding capacity, impacting solubility and crystallinity .

Functional Group Modifications

Ester vs. Acid Derivatives
  • 5-Chloro-3-methylpyridine-2-carboxylic Acid (Similarity: 0.80, CAS 886365-46-4):
    This compound replaces the acetate ester with a carboxylic acid group. The free carboxylic acid enhances acidity (lower pKa) and may improve metal chelation properties but reduces cell membrane permeability compared to the esterified target compound .

  • Ethyl 2-Amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride (CAS 1956332-71-0): Substitution of the hydroxyl group with an amino group introduces basicity, altering pH-dependent solubility. The ethyl ester (vs. methyl) may slow hydrolysis rates, extending in vivo half-life .

Structural Analogues with Complex Moieties

  • The primary amine group increases reactivity, necessitating stringent storage conditions (e.g., moisture control) .

Comparative Data Table

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties
Methyl 2-(5-hydroxypyridin-3-yl)acetate HCl C₈H₉NO₃·HCl -OH (5), -COOCH₃ (2) ~207.6 (est.) Moderate polarity, ester hydrolysis susceptibility
2-(5-Methoxypyridin-2-yl)acetic Acid HCl C₈H₁₀ClNO₃ -OCH₃ (5), -COOH (2) 203.62 Lipophilic, stable at 4°C
2-(4-Chloropyridin-2-yl)acetic Acid HCl C₇H₇Cl₂NO₂ -Cl (4), -COOH (2) ~208.0 High electronegativity, low solubility
Ethyl 2-Amino-2-(3-chloropyridin-4-yl)acetate HCl C₉H₁₂Cl₂N₂O₂ -Cl (3), -NH₂ (2), -COOCH₂CH₃ 263.11 Basic, extended half-life

Research Implications

  • Solubility and Bioavailability : Hydroxyl and carboxylic acid groups enhance water solubility but may limit blood-brain barrier penetration, whereas methyl/ethoxy groups improve lipid solubility .
  • Reactivity: Amino-substituted derivatives (e.g., ) exhibit higher reactivity, requiring careful handling .
  • Synthetic Applications : The target compound’s ester group allows for facile hydrolysis to carboxylic acids, a common prodrug strategy .

Biological Activity

Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as a therapeutic agent in various diseases. This article synthesizes current research findings, case studies, and experimental data regarding its biological activity.

  • Chemical Name: this compound
  • Molecular Formula: C8H9NO3·HCl
  • CAS Number: 2375268-94-1

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of hydroxypyridinone derivatives, including this compound. These compounds have shown effectiveness in trapping reactive carbonyl species (RCS) and reactive oxygen species (ROS), which are implicated in neurodegenerative diseases such as Alzheimer's disease (AD).

Key Findings:

  • In vitro Studies :
    • The compound demonstrated significant inhibition of methylglyoxal-induced apoptosis in neuronal-like PC12 cells, suggesting a protective effect against oxidative stress .
    • It exhibited good absorption, distribution, metabolism, and excretion (ADME) properties, making it a promising candidate for further development in neuroprotective therapies .
  • Mechanism of Action :
    • The ability to chelate biometals and scavenge free radicals contributes to its potential efficacy in preventing oxidative damage in neurons .

Potential Applications in Disease Modification

The compound's structural analogues have been explored for their roles as disease-modifying agents, particularly in conditions like Parkinson's disease. Research indicates that modifications to the molecular structure can enhance lipophilicity and permeability, potentially improving therapeutic outcomes.

Case Studies:

  • Parkinson's Disease :
    • Structural analogues of methylphenidate have been investigated for their ability to reduce alpha-synuclein aggregation, a hallmark of Parkinson's disease pathology. Modifications similar to those found in this compound could influence synaptic interactions and mitigate disease progression .

Comparative Biological Activity

CompoundBiological ActivityReference
This compoundNeuroprotection via RCS/ROS scavenging
Hydroxypyridinone-Diamine HybridInhibition of oxidative stress in AD models
Methylphenidate AnaloguesReduction of alpha-synuclein aggregation

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